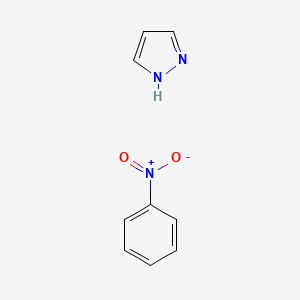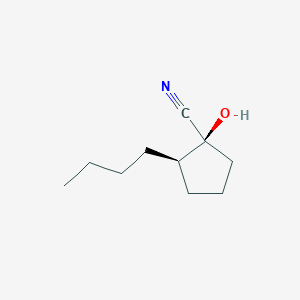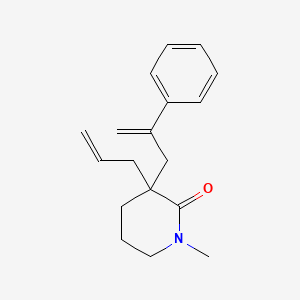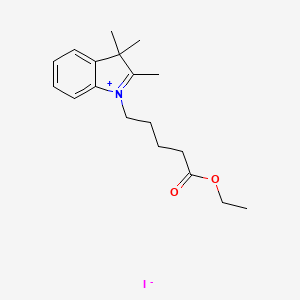
Nitrobenzene--1H-pyrazole (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrobenzene–1H-pyrazole (1/1) is a compound that combines the aromatic nitrobenzene ring with the heterocyclic 1H-pyrazole ring Nitrobenzene is known for its nitro group attached to a benzene ring, while 1H-pyrazole is a five-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nitrobenzene–1H-pyrazole (1/1) typically involves the reaction of nitrobenzene with hydrazine derivatives under specific conditions. One common method is the cyclization of nitrobenzene with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of Nitrobenzene–1H-pyrazole (1/1) may involve large-scale batch reactors where nitrobenzene and hydrazine derivatives are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The final product is purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Nitrobenzene–1H-pyrazole (1/1) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
Nitrobenzene–1H-pyrazole (1/1) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Nitrobenzene–1H-pyrazole (1/1) involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzene: Contains only the nitrobenzene ring without the pyrazole moiety.
1H-Pyrazole: Contains only the pyrazole ring without the nitrobenzene moiety.
Nitrobenzene derivatives: Compounds with different substituents on the nitrobenzene ring.
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring.
Uniqueness
Nitrobenzene–1H-pyrazole (1/1) is unique due to the combination of the nitrobenzene and pyrazole rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
835653-10-6 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
nitrobenzene;1H-pyrazole |
InChI |
InChI=1S/C6H5NO2.C3H4N2/c8-7(9)6-4-2-1-3-5-6;1-2-4-5-3-1/h1-5H;1-3H,(H,4,5) |
Clave InChI |
MRICEAZEIATFDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[N+](=O)[O-].C1=CNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)

![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)

![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
